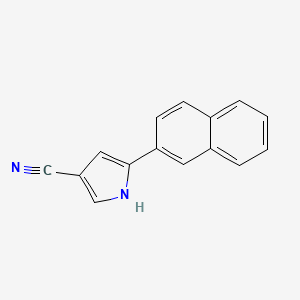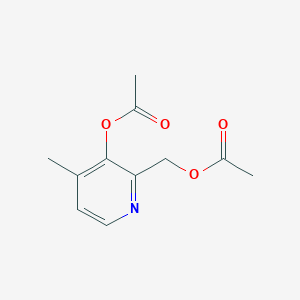
5-Fluoro-8-nitroquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-8-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5FN2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5th position, a nitro group at the 8th position, and an aldehyde group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 5-fluoroquinoline to introduce the nitro group at the 8th position. This is followed by the formylation of the resulting 5-fluoro-8-nitroquinoline to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications for research and commercial applications.
化学反应分析
Types of Reactions
5-Fluoro-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Fluoro-8-nitroquinoline-2-carboxylic acid.
Reduction: 5-Fluoro-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-8-nitroquinoline-2-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Fluoro-8-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 5-Fluoroquinoline-2-carbaldehyde
- 8-Nitroquinoline-2-carbaldehyde
- 5-Fluoro-8-aminoquinoline-2-carbaldehyde
Uniqueness
5-Fluoro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring, which imparts distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking these groups.
属性
分子式 |
C10H5FN2O3 |
|---|---|
分子量 |
220.16 g/mol |
IUPAC 名称 |
5-fluoro-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5FN2O3/c11-8-3-4-9(13(15)16)10-7(8)2-1-6(5-14)12-10/h1-5H |
InChI 键 |
QNHRXZCBSWIIND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)

